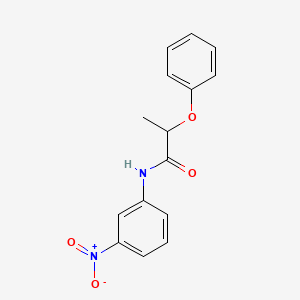

N-(3-nitrophenyl)-2-phenoxypropanamide

Description

N-(3-Nitrophenyl)-2-phenoxypropanamide is an amide derivative featuring a 3-nitrophenyl group and a phenoxy substituent. The nitro group (-NO₂) at the meta position of the phenyl ring imparts electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the phenoxy group contributes to lipophilicity and steric bulk. Such compounds are often synthesized via condensation reactions between amines and carboxylic acid derivatives, as seen in related amide syntheses .

Properties

IUPAC Name |

N-(3-nitrophenyl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-11(21-14-8-3-2-4-9-14)15(18)16-12-6-5-7-13(10-12)17(19)20/h2-11H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCOIZZJRBEEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-2-phenoxypropanamide typically involves the following steps:

Nitration Reaction: The starting material, phenol, undergoes nitration to form 3-nitrophenol.

Phenoxypropanamide Formation: The 3-nitrophenol is then reacted with phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the phenoxy group is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Aniline derivatives.

Substitution Products: Amides, esters, ethers.

Scientific Research Applications

N-(3-nitrophenyl)-2-phenoxypropanamide has found applications in various scientific fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-nitrophenyl)-2-phenoxypropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo redox reactions that affect cellular processes. The exact molecular targets and pathways are still under investigation, but the compound is believed to interact with enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported applications:

Key Differences and Implications

Nitro Group Position: The 3-nitrophenyl group in the target compound contrasts with the 4-nitro-3-CF₃ group in ’s analog. The meta-substituted nitro group may enhance stability compared to para-substituted derivatives, which are more prone to steric hindrance .

Functional Group Variations: Phenoxy vs. Chloro/Methoxy Substitutions: ’s analog with chloro and methoxy groups demonstrates bioactivity in plant root development, suggesting that electron-withdrawing groups enhance ligand-receptor interactions in agrochemical contexts .

Physicochemical Properties: Melting points and optical properties (e.g., UV-Vis absorption in ) vary significantly with substituents. For instance, the product in exhibited a distinct melting point compared to its precursor, confirming structural novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.